N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
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Overview
Description
N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological activities.
Preparation Methods
The synthesis of N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . The azepane moiety is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative followed by acylation to introduce the acetamide group . Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, the sulfonamide group enhances its binding affinity to target proteins, increasing its efficacy .
Comparison with Similar Compounds
N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with antitumor properties.
Carbadox: Another veterinary antibiotic with a quinoxaline core.
The uniqueness of this compound lies in its combination of the quinoxaline core with the azepane and sulfonamide groups, which enhances its pharmacological properties and broadens its range of applications .
Properties
IUPAC Name |
N-[4-[[3-(azepan-1-yl)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-16(28)23-17-10-12-18(13-11-17)31(29,30)26-21-22(27-14-6-2-3-7-15-27)25-20-9-5-4-8-19(20)24-21/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COEYRHKHWZGNNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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